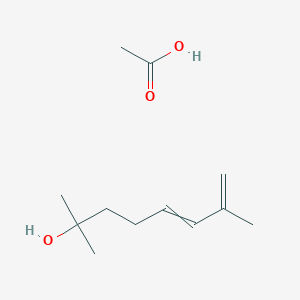
Acetic acid;2,7-dimethylocta-5,7-dien-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2,7-dimethylocta-5,7-dien-2-ol, also known as geranyl acetate, is a naturally occurring organic compound. It is an ester formed from acetic acid and geraniol. This compound is commonly found in essential oils of various plants and is known for its pleasant floral aroma. It is widely used in the fragrance and flavor industries due to its appealing scent.
准备方法
Synthetic Routes and Reaction Conditions
Geranyl acetate can be synthesized through the acetylation of geraniol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under mild conditions, usually at room temperature, to yield geranyl acetate.
Industrial Production Methods
Industrial production of geranyl acetate often involves the extraction of geraniol from plant sources, followed by its acetylation. The process may include distillation and purification steps to obtain high-purity geranyl acetate. The use of biotechnological methods, such as microbial fermentation, is also being explored for the sustainable production of geranyl acetate.
化学反应分析
Types of Reactions
Geranyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, geranyl acetate can be hydrolyzed back to geraniol and acetic acid.
Oxidation: Geranyl acetate can be oxidized to form geranyl aldehyde or other oxidized derivatives.
Reduction: Reduction of geranyl acetate can yield geraniol or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines.
Major Products
Hydrolysis: Geraniol and acetic acid.
Oxidation: Geranyl aldehyde.
Reduction: Geraniol.
Substitution: Various esters or amides.
科学研究应用
Geranyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds and as a reagent in organic reactions.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for its potential anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Widely used in the fragrance and flavor industries, as well as in the production of cosmetics and personal care products.
作用机制
Geranyl acetate exerts its effects through various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling pathways. Its ability to induce apoptosis in cancer cells is associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The exact molecular mechanisms are still under investigation, but it is believed to involve the modulation of oxidative stress and mitochondrial pathways.
相似化合物的比较
Geranyl acetate is similar to other esters of acetic acid and terpenoid alcohols. Some of the similar compounds include:
Neryl acetate: An isomer of geranyl acetate with a similar structure but different spatial arrangement.
Linalyl acetate: Another ester of acetic acid and a terpenoid alcohol, commonly found in lavender oil.
Citronellyl acetate: An ester with a similar floral aroma, used in fragrances and flavors.
Uniqueness
Geranyl acetate is unique due to its specific combination of acetic acid and geraniol, giving it distinct chemical and sensory properties. Its widespread occurrence in nature and its versatility in various applications make it a valuable compound in both scientific research and industrial use.
属性
CAS 编号 |
53651-87-9 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
acetic acid;2,7-dimethylocta-5,7-dien-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-9(2)7-5-6-8-10(3,4)11;1-2(3)4/h5,7,11H,1,6,8H2,2-4H3;1H3,(H,3,4) |
InChI 键 |
UYCDBSRXPJLGQH-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C=CCCC(C)(C)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)

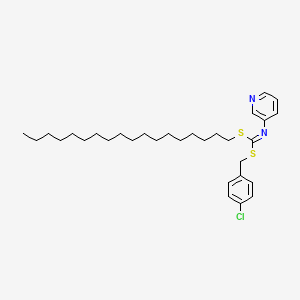
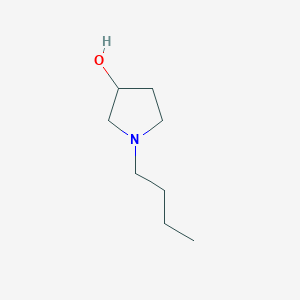

![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
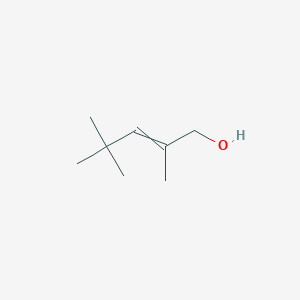
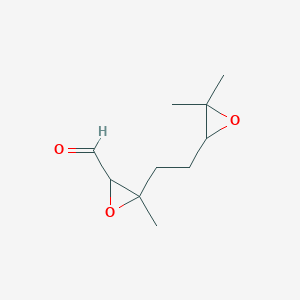

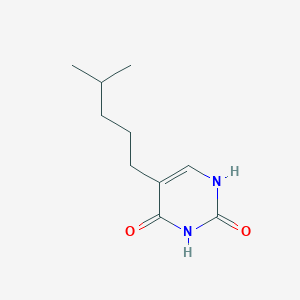

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
